molecular formula C21H22N2O3S2 B2503957 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(phenylthio)butanamide CAS No. 922924-76-3

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(phenylthio)butanamide

Cat. No. B2503957
CAS RN: 922924-76-3
M. Wt: 414.54
InChI Key: MASXNUVILZRYEC-UHFFFAOYSA-N
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Description

The compound "N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(phenylthio)butanamide" is a synthetic molecule that appears to be related to various research areas, including enzyme inhibition and potential therapeutic applications. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the thiazole ring, the dimethoxyphenyl group, and the butanamide linkage are recurrent in the literature, suggesting its relevance in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic aromatic or heterocyclic compounds. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the formation of a thiazole ring and subsequent functionalization to achieve high-affinity enzyme inhibitors . Similarly, the synthesis of indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides includes transformations of indole derivatives into various intermediates before final coupling reactions . These methods indicate that the synthesis of "N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(phenylthio)butanamide" would likely involve building the thiazole core, introducing the dimethoxyphenyl group, and then attaching the phenylthio butanamide moiety through appropriate coupling reactions.

Molecular Structure Analysis

The molecular structure of related compounds shows that the presence of specific functional groups and their arrangement plays a crucial role in the biological activity of these molecules. For example, the presence of a phenylthiazol-2-yl group is associated with potent dipeptidyl peptidase IV (DPP-4) inhibitory activity . The dimethoxyphenyl group, as seen in the antitumor benzothiazoles, contributes to the selective inhibitory activity against various cancer cell lines . Therefore, the molecular structure of "N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(phenylthio)butanamide" would likely exhibit significant biological activity due to the presence of these pharmacophores.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of similar compounds suggest that "N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(phenylthio)butanamide" could participate in various chemical transformations. These could include nucleophilic substitutions, as seen in the synthesis of oxadiazole scaffolds , or redox reactions, which are common in the modification of thiazole derivatives . The presence of the butanamide group could also allow for further derivatization or conjugation with other molecules, potentially modifying the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the properties of structurally similar compounds. The presence of the dimethoxyphenyl group suggests that the compound would have moderate polarity and could exhibit good solubility in organic solvents . The thiazole ring and the butanamide linkage would contribute to the molecule's stability and potential for hydrogen bonding, which could affect its pharmacokinetics and interaction with biological targets . The phenylthio group might also influence the lipophilicity of the compound, which is an important factor in drug design and absorption.

Scientific Research Applications

Synthesis and Development

  • N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(phenylthio)butanamide and similar compounds have been a subject of interest in synthetic organic chemistry. Bondock et al. (2013) described an efficient synthesis of 2-heteroaryl-thiazoles, which are structurally related to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(phenylthio)butanamide, through various reactions including with diazotized heterocyclic amine, phenyl isothiocyanate, and others (Bondock et al., 2013).

Medicinal Chemistry and Enzyme Inhibition

  • In medicinal chemistry, similar compounds have shown notable biological activities. For example, Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, demonstrating their potential in in vitro enzyme inhibition (Röver et al., 1997).

Corrosion Inhibition

  • The thiazole structure, closely related to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(phenylthio)butanamide, has been explored for its corrosion inhibition properties. Farahati et al. (2019) investigated the synthesis of thiazoles as corrosion inhibitors of copper in acidic environments, showing that compounds like N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(phenylthio)butanamide could have practical applications in material science (Farahati et al., 2019).

Antimicrobial and Anti-inflammatory Properties

  • Derivatives of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(phenylthio)butanamide have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. Kubba and Rahim (2018) synthesized 2-amino-4-(4-chlorophenyl) thiazole derivatives, which showed moderate antibacterial activity and high antifungal activity (Kubba & Rahim, 2018).

Potential in Cancer Research

  • Compounds structurally related to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(phenylthio)butanamide have also been investigated in the context of cancer research. Ghorab et al. (2016) synthesized novel sulfonamides with a 3,4-dimethoxyphenyl moiety as VEGFR-2 inhibitors, indicating a potential for application in cancer therapeutics (Ghorab et al., 2016).

properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-25-18-11-10-15(13-19(18)26-2)17-14-28-21(22-17)23-20(24)9-6-12-27-16-7-4-3-5-8-16/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASXNUVILZRYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCCSC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(phenylthio)butanamide

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